molecular formula C13H25NO4Si B2772962 1,1-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]silinane-4-carboxylic acid CAS No. 2567498-48-8

1,1-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]silinane-4-carboxylic acid

Cat. No.: B2772962
CAS No.: 2567498-48-8
M. Wt: 287.431
InChI Key: QRLWGMATRUCIBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]silinane-4-carboxylic acid is a complex organic compound that features a silinane core structure. This compound is notable for its unique combination of functional groups, including a carboxylic acid and a tert-butoxycarbonyl (Boc) protected amine. These functional groups make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]silinane-4-carboxylic acid typically involves multiple steps:

    Formation of the Silinane Core: The initial step involves the formation of the silinane core through a series of organosilicon reactions.

    Introduction of Functional Groups: The carboxylic acid and Boc-protected amine groups are introduced through subsequent reactions, often involving the use of protecting groups and selective deprotection steps.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Scale-Up of Synthetic Steps: Each step in the synthetic route is scaled up, with careful optimization of reaction conditions to maximize yield and minimize impurities.

    Continuous Flow Chemistry: To enhance efficiency and safety, continuous flow chemistry techniques may be employed, allowing for better control over reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]silinane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates, while reduction could produce alcohols.

Scientific Research Applications

1,1-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]silinane-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological pathways.

    Medicine: Its derivatives may have potential therapeutic applications, including as drug candidates for various diseases.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

    1,1-Dimethyl-4-aminosilinane-4-carboxylic acid: This compound lacks the Boc protection and may have different reactivity and applications.

    1,1-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]silinane-4-methyl ester: This ester derivative has different solubility and reactivity compared to the carboxylic acid form.

Uniqueness: 1,1-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]silinane-4-carboxylic acid is unique due to its combination of a silinane core with both a carboxylic acid and a Boc-protected amine. This combination allows for versatile reactivity and makes it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

1,1-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]silinane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4Si/c1-12(2,3)18-11(17)14-13(10(15)16)6-8-19(4,5)9-7-13/h6-9H2,1-5H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLWGMATRUCIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC[Si](CC1)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4Si
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.